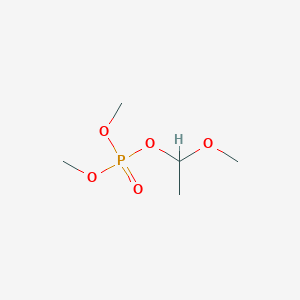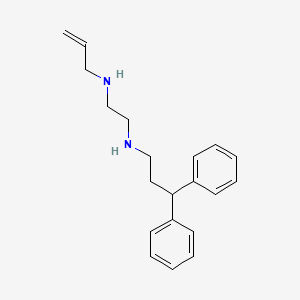
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium cation and a complex silanide anion Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with an appropriate silane precursor. One possible route is the reaction of lithium phenylsilanide with ethyl-(ethyl-phenyl-trimethylsilyloxysilyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium cation can be replaced by other cations, such as sodium or potassium, through metathesis reactions.
Oxidation Reactions: The silanide anion can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal halides and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different cations.
Oxidation Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Reduced organic products and silane derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves the interaction of the lithium cation and the silanide anion with various substrates. The lithium cation can coordinate with electron-rich sites, while the silanide anion can participate in nucleophilic attacks on electrophilic centers. These interactions facilitate the formation of new chemical bonds and the transformation of organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Lithium phenylsilanide
- Ethyltrimethylsilane
- Phenyltrimethylsilane
Comparison
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wider range of chemical reactivity and potential applications compared to simpler organosilicon compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
823207-32-5 |
|---|---|
Molecular Formula |
C19H29LiOSi3 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C19H29OSi3.Li/c1-6-21(18-14-10-8-11-15-18)23(7-2,20-22(3,4)5)19-16-12-9-13-17-19;/h8-17H,6-7H2,1-5H3;/q-1;+1 |
InChI Key |
YKIUJSXZZIDYFL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](CC)(C2=CC=CC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
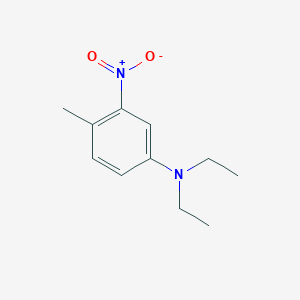


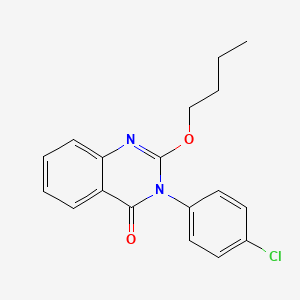

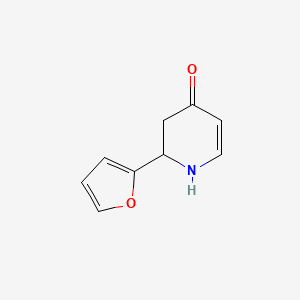
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
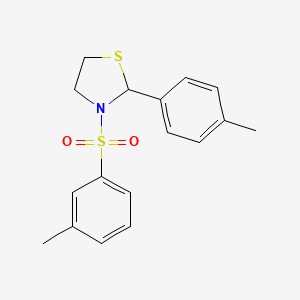
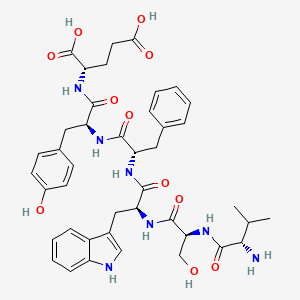
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
